Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by a complex structure that includes a piperidine ring and methoxy-substituted phenyl groups. The compound is known by its CAS number 1354958-76-1 and has a molecular formula of with a molecular weight of approximately 305.37 g/mol .
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic compounds, particularly those focused on pharmaceutical intermediates. Its synthesis and properties have been documented in several scientific publications and databases, including Chemical Book and Sigma-Aldrich .
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate falls under the category of piperidine derivatives. It is classified as an organic compound due to its carbon-based structure and is primarily utilized in research settings for its potential applications in drug development and synthesis .
The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine with appropriate carboxylic acids or their derivatives under controlled conditions to form the desired ester .
The synthesis may require specific reagents such as tert-butyl chloroformate for the formation of the carboxylate group. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine might be employed to facilitate the reaction . The reaction temperature and time can significantly influence the yield and purity of the final product.
The molecular structure of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate features a piperidine ring substituted at the fourth position with a 2,4-dimethoxyphenyl group. The tert-butyl group is attached to the carboxylate moiety, enhancing its lipophilicity and potentially influencing its biological activity.
The structural formula can be represented as follows:
Key structural features include:
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can participate in various chemical reactions typical for esters and ketones. Common reactions include:
The reactivity of this compound is largely governed by its functional groups. The piperidine nitrogen can also participate in nucleophilic substitution reactions, making it versatile for further synthetic modifications.
While specific mechanisms of action for tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate are not extensively documented in literature, compounds of similar structure often exhibit biological activities through interactions with various biological targets. These may include:
Further studies are required to elucidate detailed mechanisms, including binding affinities and kinetic parameters related to its biological activity.
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is typically a solid at room temperature. Specific physical properties include:
Chemical properties include:
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has potential applications in:
This compound exemplifies the versatility of piperidine-based structures in medicinal chemistry, warranting further investigation into its properties and potential therapeutic applications.
The synthesis of Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate employs strategic multistep sequences that construct the piperidine core while simultaneously introducing the aromatic and protecting groups. One established pathway begins with a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and a β-keto ester derivative, yielding an α,β-unsaturated intermediate. This electron-deficient alkene undergoes Michael addition with an enolizable carbonyl compound, typically facilitated by a tertiary amine base like DABCO (1,4-diazabicyclo[2.2.2]octane), to form the initial C-C bond for ring closure [3]. Subsequent acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in refluxing toluene) generates the 3-oxopiperidine scaffold. The final step involves N-protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP), affording the target compound in an overall yield of 45-52% after purification by silica gel chromatography [3] [4].
An alternative approach leverages preformed piperidinone intermediates like tert-butyl 4-oxopiperidine-1-carboxylate derivatives. These are functionalized at the 4-position via enolate chemistry or Mannich reactions using 2,4-dimethoxyphenyl-derived electrophiles. For instance, generation of the lithium enolate at C4 using LiHMDS (lithium hexamethyldisilazide) at -78°C in THF, followed by addition of 2,4-dimethoxybenzyl bromide or a suitably protected electrophile, installs the arylalkyl sidechain. Subsequent oxidation of the resulting alcohol (e.g., with Dess-Martin periodinane) yields the 3-oxo functionality [6].
Table 1: Key Steps in Multistep Synthesis Pathways
| Synthetic Strategy | Critical Step | Reagents/Conditions | Yield Range |
|---|---|---|---|
| Knoevenagel/Michael/Cyclization | Acid-catalyzed ring formation | p-TsOH, Toluene, reflux | 45-52% overall |
| Enolate Alkylation | C4-Functionalization | LiHMDS, THF, -78°C; 2,4-Dimethoxybenzyl bromide | 65-70% (step) |
| Mannich Reaction | Aminomethylation | Formaldehyde, 2,4-Dimethoxyaniline, EtOH | 55-60% (step) |
The 2,4-dimethoxyphenyl group presents distinct electronic environments at the ortho (C2) and para (C4) positions, enabling regiocontrolled derivatization. Electrophilic aromatic substitution (EAS) occurs preferentially at the electron-rich C5 position (para to the C4 methoxy and ortho to the C2 methoxy), guided by the strong +M effect of the para-methoxy group. For example, bromination using bromine in acetic acid at 0-5°C affords the 5-bromo-2,4-dimethoxyphenyl derivative with >95% regioselectivity. This selectivity is confirmed by ¹H-NMR analysis (disappearance of the C5 proton signal at δ 6.45 ppm) and LC-MS [3].
Protecting group strategies are essential for ortho-functionalization due to steric hindrance and competing para reactivity. Directed ortho-metalation (DoM) is achieved after installing a temporary directing group. Conversion of the C4 methoxy to a bulky SEM group (2-(trimethylsilyl)ethoxymethyl) allows selective lithiation at C3 using tert-butyllithium at -90°C. The resulting aryllithium species reacts with electrophiles (e.g., DMF for formylation, trimethyltin chloride for stannylation) to introduce ortho substituents. Subsequent SEM deprotection with tetrabutylammonium fluoride (TBAF) restores the methoxy group without affecting the piperidinone core or the Boc protection [3].
Table 2: Regioselective Functionalization Approaches
| Target Position | Strategy | Key Reagents | Regioselectivity |
|---|---|---|---|
| C5 (Para) | Electrophilic Aromatic Substitution | Br₂/AcOH, 0-5°C | >95% |
| C3 (Ortho) | Directed ortho-Metalation (DoM) | SEMCl, t-BuLi (-90°C), Electrophile | 85-90% |
| C6 (Ortho to C4-OMe) | Friedel-Crafts Acylation | AlCl₃, Acetyl chloride, CH₂Cl₂, 0°C | 75-80% |
The installation of the tert-butyl carbamate (Boc) group onto the piperidine nitrogen employs catalytic methods to enhance efficiency and minimize side products. Lewis acid catalysis using scandium(III) triflate (5-10 mol%) allows esterification with Boc₂O under mild conditions (dichloromethane, 25°C, 2-4 hours). This method suppresses competitive tert-butylation of the ketone enolates and O-Boc formation, achieving >90% conversion and simplifying purification [3] [4]. For acid-sensitive intermediates, DMAP-catalyzed acylation (1-5 mol% in THF) provides an effective alternative, typically delivering yields exceeding 95% within 1 hour at room temperature [3].
In multistep sequences where the Boc group is introduced early, acid-tolerant catalysts are essential. Zinc(II) triflimide (Zn(NTf₂)₂, 2 mol%) enables Boc protection in the presence of acid-labile dimethoxyaryl groups or enolizable ketones. This catalyst operates effectively in ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to halogenated solvents, maintaining yields at 92-94% [4].
Continuous-flow catalysis has emerged for scalable Boc protection. Immobilized sulfonic acid resins (e.g., Amberlyst-15) packed in microreactors catalyze the reaction between the piperidinone and Boc₂O at elevated temperatures (60-80°C), achieving residence times of <5 minutes and quantitative yields. This method eliminates the need for batch-wise catalyst removal and is adaptable to telescoped synthesis [3].
The solvent polarity and reaction temperature critically impact yields during both the piperidine ring formation and Boc protection steps. For the key Knoevenagel-Michael-cyclization sequence, aprotic polar solvents like DMF or NMP (N-methyl-2-pyrrolidone) optimize the initial condensation, giving intermediate yields of 75-80% at 80°C. However, the subsequent cyclization requires a switch to aromatic solvents. Toluene is optimal, affording 85% conversion at 110°C without significant decomposition, whereas lower-boiling solvents like dichloromethane or THF result in <50% cyclization due to insufficient reaction temperatures [3] [6].
Boc protection exhibits inverse solvent dependence. While THF or acetonitrile provides rapid reaction kinetics at 25°C (≥95% yield in 1-2 hours), chlorinated solvents like dichloromethane are preferred for acid-catalyzed routes. Notably, protic solvents (e.g., methanol, ethanol) must be avoided as they promote tert-butyl ester transesterification, reducing yields to <40% [6].
Temperature profiles reveal that enolate generation for C4-alkylation requires strict cryogenic control (-78°C). At higher temperatures (-30°C or above), dialkylation and deprotonation of the Boc group become significant side reactions, diminishing yields by 30-40%. Conversely, catalytic Boc protection benefits from mild heating (40-50°C), reducing reaction times by 50% without compromising yields [3].
Table 3: Catalytic Systems for Boc Esterification
| Catalyst System | Solvent | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Sc(OTf)₃ (5 mol%) | CH₂Cl₂ | 25°C | 2-4 h | >90% | Suppresses O-Boc formation |
| DMAP (5 mol%) | THF | 25°C | 1 h | 95-98% | Fast; room temperature |
| Zn(NTf₂)₂ (2 mol%) | 2-MeTHF | 40°C | 3 h | 92-94% | Tolerates acid-sensitive groups |
| Amberlyst-15 (flow) | Toluene | 80°C | <5 min | >99% | Scalable; continuous process |
Table 4: Solvent and Temperature Optimization
| Reaction Step | Optimal Solvent | Optimal Temp. | Suboptimal Solvent | Yield Drop | Major Side Reaction |
|---|---|---|---|---|---|
| Knoevenagel Condensation | DMF | 80°C | THF | 25% | Incomplete condensation |
| Michael-Cyclization | Toluene | 110°C (reflux) | CH₂Cl₂ | 35% | Uncyclized linear adduct |
| Enolate Alkylation | THF | -78°C | -30°C | 30-40% | Dialkylation, Boc deprotonation |
| Boc Protection (DMAP) | THF | 25°C | Methanol | >55% | Transesterification |
Compounds Mentioned in Text
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: